molecular formula C10H16O2 B12297602 7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)- CAS No. 13944-75-7

7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)-

Cat. No.: B12297602
CAS No.: 13944-75-7
M. Wt: 168.23 g/mol
InChI Key: OOALTXSJGCZLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxabicyclo[410]heptan-2-ol, 1-methyl-4-(1-methylethenyl)- is a bicyclic organic compound with a unique structure that includes an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)- can be achieved through several methods. One common approach involves the oxidation of cyclohexene using dendritic complexes . This method typically requires specific reaction conditions, including controlled temperature and pressure, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using advanced catalytic systems. These methods are designed to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxides.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various alcohols.

Scientific Research Applications

7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which 7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)- exerts its effects involves interactions with specific molecular targets and pathways. For example, its role as a substrate for NADPH-dependent reductases indicates that it may participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Limonene oxide: This compound shares a similar bicyclic structure with an oxygen bridge.

    Carvenone oxide: Another compound with a related structure and chemical properties.

Uniqueness

What sets 7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)- apart from these similar compounds is its specific arrangement of functional groups and its unique reactivity profile. This makes it particularly valuable for certain applications in research and industry.

Properties

IUPAC Name

1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7-9,11H,1,4-5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOALTXSJGCZLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC(C2(C(C1)O2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404177
Record name 7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13944-75-7
Record name 7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.